2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid
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Overview
Description
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid is a complex organic compound with a unique structure that includes both amino and benzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amino acid derivative, followed by further functional group modifications to introduce the amino and oxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
7-Oxo-7-phenylheptanoic acid: Shares a similar core structure but lacks the amino and benzoyl groups.
Benzoyl amino acids: Compounds with similar functional groups but different chain lengths and configurations.
Uniqueness
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C20H22N2O4/c21-16(17(23)14-8-3-1-4-9-14)12-7-13-20(22,19(25)26)18(24)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21-22H2,(H,25,26) |
InChI Key |
KCERZKANANQKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)(C(=O)O)N)N |
Origin of Product |
United States |
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